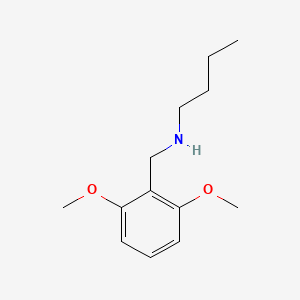![molecular formula C8H20Cl2N2 B13481437 Rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanaminedihydrochloride,trans](/img/structure/B13481437.png)
Rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanaminedihydrochloride,trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanaminedihydrochloride,trans is a chemical compound with the molecular formula C8H20Cl2N2 and a molecular weight of 215.1638 . This compound is known for its unique structure, which includes a cyclobutyl ring substituted with a dimethylamino group and a methanamine group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanaminedihydrochloride,trans typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a series of cyclization reactions, often starting from a linear precursor.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylamino group.
Attachment of the Methanamine Group: The methanamine group is attached through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanaminedihydrochloride,trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanaminedihydrochloride,trans has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanaminedihydrochloride,trans involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid
- Rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride
Uniqueness
Rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanaminedihydrochloride,trans is unique due to its specific cyclobutyl ring structure and the presence of both dimethylamino and methanamine groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H20Cl2N2 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
[3-[(dimethylamino)methyl]cyclobutyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)6-8-3-7(4-8)5-9;;/h7-8H,3-6,9H2,1-2H3;2*1H |
InChI Key |
LRENWAONMHKWFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CC(C1)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)

![1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one](/img/structure/B13481392.png)



![4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B13481414.png)



